Home > Products > Screening Compounds P140618 > JAK3 Inhibitor VI
JAK3 Inhibitor VI - 623175-20-2

JAK3 Inhibitor VI

Catalog Number: EVT-10896023
CAS Number: 623175-20-2
Molecular Formula: C19H17N3O4S
Molecular Weight: 383.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

JAK3 Inhibitor VI, identified by its CAS number 856436-16-3, is a selective and reversible inhibitor of Janus kinase 3 (JAK3). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of diseases associated with aberrant JAK3 signaling. The compound is classified under small molecule inhibitors targeting the JAK family of kinases, which play crucial roles in various cellular processes, including immune response and cell proliferation.

Source and Classification

JAK3 Inhibitor VI is derived from synthetic methodologies aimed at developing selective inhibitors for JAK3. It belongs to a broader class of compounds that inhibit tyrosine kinases, specifically those involved in cytokine signaling pathways. The compound's molecular formula is C18H13N3O•CH3SO3H, with a molecular weight of 383.42 g/mol . Its design is rooted in the need for targeted therapies that can modulate JAK3 activity without affecting other JAK family members.

Synthesis Analysis

Methods and Technical Details

The synthesis of JAK3 Inhibitor VI involves several key steps that optimize its selectivity and potency. The design process typically begins with modifications to existing JAK inhibitors, such as Tofacitinib, to enhance their specificity for JAK3.

  1. Starting Materials: The synthesis utilizes various organic precursors, including amines and halogenated compounds.
  2. Reaction Conditions: Standard organic synthesis techniques are employed, including nucleophilic substitutions and coupling reactions.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity levels suitable for biological testing.

The synthesis pathway may involve multiple steps to introduce functional groups that enhance binding affinity to the JAK3 active site while minimizing interactions with other kinases .

Molecular Structure Analysis

Structure and Data

JAK3 Inhibitor VI features a complex molecular structure characterized by a 3′-pyridyl oxindole scaffold. This structure is essential for its binding interactions within the ATP-binding pocket of JAK3.

  • Key Structural Features:
    • A pyridyl group that enhances solubility and cellular permeability.
    • An oxindole moiety that contributes to binding specificity.

Crystallographic data from studies involving similar compounds indicate that the inhibitor forms hydrogen bonds with critical residues in the active site of JAK3, which stabilizes its binding .

Chemical Reactions Analysis

Reactions and Technical Details

JAK3 Inhibitor VI undergoes specific chemical reactions that are crucial for its inhibitory activity:

  1. Binding Interactions: The inhibitor engages in reversible interactions with the ATP-binding site of JAK3, primarily through hydrogen bonding and hydrophobic contacts.
  2. Inhibition Mechanism: Upon binding, it prevents ATP from accessing the active site, thereby inhibiting the phosphorylation activity essential for JAK3 function.

The inhibitor's selectivity is attributed to its structural compatibility with the unique features of the JAK3 enzyme compared to other kinases .

Mechanism of Action

Process and Data

The mechanism by which JAK3 Inhibitor VI exerts its effects involves competitive inhibition at the ATP-binding site of JAK3:

  • Binding Affinity: The inhibitor competes with ATP for binding, effectively reducing the phosphorylation of downstream signaling molecules.
  • Impact on Signaling Pathways: By inhibiting JAK3 activity, this compound disrupts pathways involved in cytokine signaling, which can lead to decreased cell proliferation and altered immune responses.

Experimental data indicate that JAK3 Inhibitor VI has an IC50 value of approximately 1.43 μmol/L against mutant forms of epidermal growth factor receptor (EGFR), showcasing its potential in targeting specific mutations associated with cancer .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

JAK3 Inhibitor VI exhibits several notable physical and chemical properties:

  • Solubility: The compound is cell-permeable, indicating good solubility in biological systems.
  • Stability: It maintains stability under physiological conditions, which is critical for its effectiveness as a therapeutic agent.
  • Molecular Weight: At 383.42 g/mol, it falls within a favorable range for drug-like properties.

These properties contribute to its suitability for further development as a therapeutic candidate .

Applications

Scientific Uses

JAK3 Inhibitor VI has several promising applications in scientific research and clinical settings:

  1. Cancer Research: It has been investigated as a potential treatment for cancers harboring specific mutations in EGFR, particularly those associated with resistance to standard therapies.
  2. Autoimmune Diseases: Given its role in modulating immune responses via cytokine signaling pathways, it may have applications in treating autoimmune disorders where JAK3 activity is dysregulated.
  3. Pharmacological Studies: The compound serves as a valuable tool for studying JAK signaling pathways and their implications in various diseases.

Properties

CAS Number

623175-20-2

Product Name

JAK3 Inhibitor VI

IUPAC Name

methanesulfonic acid;(3Z)-5-pyridin-3-yl-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one

Molecular Formula

C19H17N3O4S

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C18H13N3O.CH4O3S/c22-18-16(10-14-4-2-8-20-14)15-9-12(5-6-17(15)21-18)13-3-1-7-19-11-13;1-5(2,3)4/h1-11,20H,(H,21,22);1H3,(H,2,3,4)/b16-10-;

InChI Key

ZUDPNBZMAJGYTE-HYMQDMCPSA-N

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CN=C1)C2=CC3=C(C=C2)NC(=O)C3=CC4=CC=CN4

Isomeric SMILES

CS(=O)(=O)O.C1=CC(=CN=C1)C2=CC\3=C(C=C2)NC(=O)/C3=C\C4=CC=CN4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.